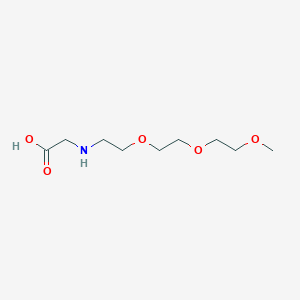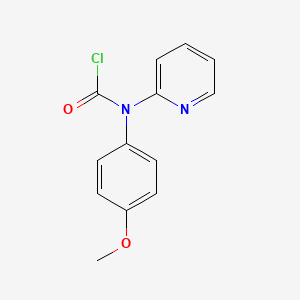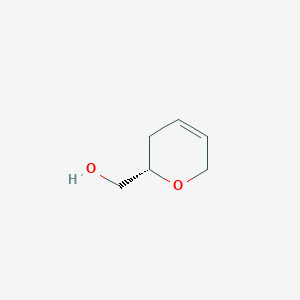![molecular formula C23H26O3Si B12564331 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol CAS No. 192313-73-8](/img/structure/B12564331.png)
5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol: is a compound that features a tert-butyl(diphenyl)silyl protecting group attached to a benzene-1,3-diol structure. This compound is significant in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The reaction conditions often include mild temperatures and anhydrous solvents to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(diphenyl)silyl chloride and appropriate bases remains consistent in both laboratory and industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like fluoride ions (from TBAF) are used to remove the silyl protecting group.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of free hydroxyl groups or other substituted products.
Scientific Research Applications
Chemistry: The compound is used as a protecting group for hydroxyl functionalities in complex organic syntheses. It provides stability against acidic and basic conditions, making it ideal for multi-step synthesis .
Biology and Medicine: In biological research, the compound is used to protect sensitive hydroxyl groups in biomolecules during synthetic modifications. This allows for the study of modified biomolecules without degradation .
Industry: In the pharmaceutical industry, the compound is used in the synthesis of drug intermediates. Its stability and reactivity make it a valuable tool in the production of complex molecules .
Mechanism of Action
The mechanism of action of 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness: 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol is unique due to its increased stability towards acidic and nucleophilic conditions compared to other silyl ethers. This stability is attributed to the bulky tert-butyl and diphenyl groups, which provide steric protection .
Properties
CAS No. |
192313-73-8 |
|---|---|
Molecular Formula |
C23H26O3Si |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H26O3Si/c1-23(2,3)27(21-10-6-4-7-11-21,22-12-8-5-9-13-22)26-17-18-14-19(24)16-20(25)15-18/h4-16,24-25H,17H2,1-3H3 |
InChI Key |
BETWTCHHKCAWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)




![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)

![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)

![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)

